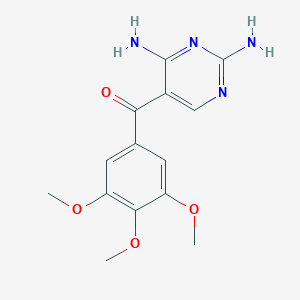

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine

Description

Properties

IUPAC Name |

(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6H,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAPPIKAFNZRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017795 | |

| Record name | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30806-86-1 | |

| Record name | RO-20-0570/002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-20-0570/002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56X2RU9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Acrylonitrile Intermediates

The most well-documented approach for synthesizing 5-substituted-2,4-diaminopyrimidines involves cyclizing acrylonitrile derivatives with guanidine. For example, alpha-(3,4,5-trimethoxybenzyl)-beta-methoxypropionitrile (Formula III) reacts with diethylene glycol monoalkyl ethers (Formula IV) in the presence of alkali metal alkoxides (e.g., sodium methoxide) at 60–90°C to form a benzyl isomer intermediate (Formula II). This intermediate undergoes cyclization with guanidine in alkanols (C4–C8) to yield trimethoprim.

Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkoxy addition | Diethylene glycol monomethyl ether, NaOMe | - | 60–90°C | ~95% |

| Cyclization | Guanidine HCl, NaOMe | Isobutanol/methanol | Reflux (7 hr) | 95% |

This method’s efficiency stems from avoiding intermediate purification, enabling single-step conversion with minimal side products.

Alternative Acylation Approaches

Introducing the benzoyl group during pyrimidine ring formation may offer better regioselectivity.

Condensation with Preformed Benzoyl Moieties

A hypothetical route involves condensing 3,4,5-trimethoxybenzoyl chloride with a pyrimidine precursor. For example:

-

Formation of Diketone Intermediate : Reacting benzoyl chloride with malononitrile.

-

Cyclization with Guanidine : Analogous to trimethoprim synthesis.

Challenges :

-

The electron-withdrawing benzoyl group may hinder cyclization.

-

Competing side reactions (e.g., hydrolysis of nitrile groups).

Industrial-Scale Considerations

The patents highlight scalability features for trimethoprim synthesis, which could inform benzoyl variant production:

-

Solvent Selection : Higher alkanols (e.g., isobutanol) improve intermediate solubility and reaction homogeneity.

-

Catalyst Optimization : Alkali metal alkoxides (e.g., NaOMe) enhance reaction rates and yields.

Purity and Characterization

While the safety data sheet for 5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine notes stability under normal conditions, purification methods for analogous compounds include:

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition can lead to the disruption of DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Key Physicochemical Properties:

Comparison with Similar Compounds

Trimethoprim belongs to the diaminopyrimidine class. Below is a comparative analysis with structurally or functionally related compounds:

Cotrimoxazole (Sulfamethoxazole + Trimethoprim)

Cotrimoxazole is a 1:1 combination of sulfamethoxazole (a sulfonamide) and Trimethoprim, acting synergistically to inhibit sequential steps in bacterial folate synthesis .

GW2580 (5-(3-Methoxy-4-((4-Methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine)

GW2580 shares a pyrimidinediamine core but has distinct substitutions, leading to divergent biological activity.

5-[[[3,4,5-Trimethoxyphenyl]imino]methyl]-2,4-Pyrimidinediamine

This imino derivative, identified in agricultural soils under conventional fertilization, shares structural similarities but differs in the linker group .

MMV688345 (Tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4-diamine)

A thienopyrimidine derivative with a fused ring system, developed for antiparasitic applications.

Research Findings and Trends

- Trimethoprim Derivatives : Modified Mannich reactions have yielded derivatives with enhanced antioxidant and antibacterial activities .

- Environmental Presence : Trimethoprim and its analogs are detected in water systems, raising concerns about antibiotic resistance .

- Structural Optimization : Substitutions at the benzyl position (e.g., ethoxy groups) improve solubility and efficacy .

Biological Activity

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H16N4O4

- Molecular Weight : 304.30 g/mol

- CAS Number : 30806-86-1

- Purity : >95% (HPLC) .

This compound is structurally related to trimethoprim, an antibiotic that inhibits bacterial dihydrofolate reductase. The presence of the trimethoxybenzoyl moiety enhances its binding affinity to biological targets, potentially influencing various signaling pathways in cells.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidinediamine exhibit antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

2. Neuropharmacological Effects

Recent studies have investigated the neuropharmacological effects of similar compounds. For instance, a study on pyrimidine derivatives demonstrated their potential as selective D5 receptor agonists, which are implicated in cognitive functions and neurological disorders such as Alzheimer's disease . Specifically, one derivative exhibited significant cognitive enhancement in animal models, suggesting that this compound might also have similar effects.

Table 1: Summary of Biological Activity Studies

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that they are well absorbed when administered orally and can penetrate the blood-brain barrier effectively. For example, the compound 5j demonstrated a plasma T_max of 1 hour with a C_max of 51.10 ± 13.51 ng/ml . Such properties suggest that this compound may also exhibit favorable pharmacokinetic profiles.

Safety and Toxicology

Preliminary toxicity assessments suggest that the compound does not exhibit significant cytotoxicity at concentrations up to 10 µM and shows no acute toxicity in vivo at doses up to 200 mg/kg . However, comprehensive toxicological evaluations are necessary before clinical applications can be considered.

Q & A

Q. What are the established synthetic routes for 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is synthesized via condensation reactions between substituted benzyl halides and pyrimidine precursors. For example, analogous pyrimidine derivatives are prepared by reacting 2-chloro-3,5-dimethoxybenzyl chloride with pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide), which facilitates nucleophilic substitution . Key parameters include:

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the pyrimidine ring and trimethoxybenzoyl group. Aromatic protons typically appear at δ 6.8–7.2 ppm .

- X-ray Diffraction (XRD) : For crystallographic validation, single-crystal XRD resolves bond angles and spatial arrangements (e.g., CCDC-762860 for cobalt complexes of similar structures) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with methanol/water gradients .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as chloro-substituted analogs are common intermediates .

Advanced Research Questions

Q. How can experimental design methodologies improve reaction yield and scalability?

Methodological Answer:

- Factorial Design : Apply a 2 factorial approach to optimize variables (e.g., temperature, catalyst loading, solvent ratio). For example, a study on pyrimidine derivatives achieved a 22% yield increase by adjusting NaOMe concentration and reaction time .

- Continuous Flow Reactors : Enhance scalability by reducing batch-to-batch variability and improving heat transfer in large-scale syntheses .

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected regioselectivity?

Methodological Answer:

- Substituent Analysis : In cases where phenolic substituents lead to mixed products (e.g., 3-hydroxy vs. 4-hydroxy isomers), computational modeling (DFT) predicts electronic effects of methoxy groups on reaction pathways .

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature—shorter times favor kinetic products, while prolonged heating may shift equilibria .

Q. What computational tools are effective for predicting reaction mechanisms or binding interactions?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and activation energies. For example, ICReDD’s reaction path search methods combine quantum mechanics with machine learning to predict optimal conditions .

- Molecular Docking : Screen for biological activity (e.g., enzyme inhibition) using AutoDock Vina. The trimethoxybenzoyl group’s hydrophobic interactions with kinase active sites are a focus .

Q. How can coordination chemistry approaches expand the functional applications of this compound?

Methodological Answer:

- Metal Complexation : Synthesize cobalt(II) or other transition metal complexes to study redox behavior. CCDC-762860 demonstrates octahedral coordination geometries, with pyrimidine nitrogen atoms acting as ligands .

- Catalytic Applications : Test metal complexes in oxidation reactions (e.g., using HO) to assess catalytic efficiency and stability under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.